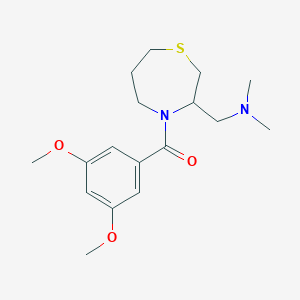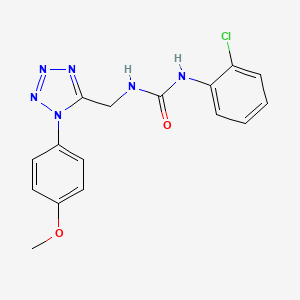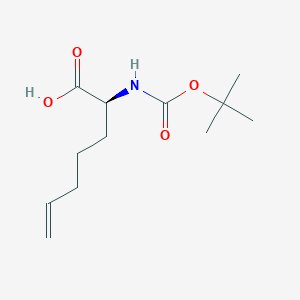![molecular formula C17H17N3O6S2 B2652978 (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 895455-85-3](/img/structure/B2652978.png)
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H17N3O6S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thiazolides as Anti-Infective Agents
Thiazolides, including nitazoxanide and its derivatives, represent a novel class of anti-infective drugs. These compounds exhibit a broad spectrum of activity against various pathogens, including helminths, protozoa, enteric bacteria, and viruses infecting animals and humans. The structural core of thiazolides, which is similar to the queried compound, is crucial for their antimicrobial action. The presence of a nitro group on the thiazole ring is a key feature for activity against anaerobic or microaerophilic parasites and bacteria. However, modifications, such as replacing the nitro group or altering methoxy groups, can influence their efficacy against different pathogens. Thiazolides' mode of action includes triggering apoptosis in proliferating mammalian cells, which might also explain their activities against intracellular pathogens (Hemphill et al., 2012).
Antiproliferative and Antioxidative Activities
Benzimidazole/benzothiazole-2-carboxamides, structurally related to the compound of interest, have been synthesized and evaluated for their antiproliferative and antioxidative properties. These studies highlight the potential application of such compounds in cancer research, demonstrating significant activity against human cancer cells and potent antioxidant capacities. This suggests that modifications of the benzothiazole and carboxamide groups can yield compounds with promising biological activities, indicating a potential area of application for the compound (Cindrić et al., 2019).
Interaction with Cellular Targets
Thiazolides' interaction with cellular targets, such as the nitroreductase enzyme in Giardia lamblia, suggests a mode of action that could be relevant to the queried compound. These interactions contribute to the drugs' antigiardial activities, indicating that similar compounds could target specific enzymes or cellular components in various pathogens or cells (Müller et al., 2007).
Synthesis and Characterization of Related Compounds
The synthesis and characterization of thiazole derivatives and their evaluation for antimicrobial activities further underline the relevance of structural modifications in determining biological activity. Such studies provide insights into how the synthesis of specific derivatives, including the adjustment of substituents on the benzothiazole ring, can lead to compounds with targeted antimicrobial properties (Chawla, 2016).
Propiedades
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2/c1-24-7-6-19-10-8-11(25-2)12(26-3)9-14(10)28-17(19)18-16(21)13-4-5-15(27-13)20(22)23/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZQFCNUFZJUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[6-(Difluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2652896.png)
![2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B2652897.png)

![(2E)-2-[(thiophen-2-yl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2652899.png)
![6-chloro-N-[2-[[cyclohexyl(methyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B2652902.png)
![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)
![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

![N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-2-phenoxypropanamide](/img/structure/B2652908.png)
![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)


![(2E)-2-[[4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-5-imino-2H-pyrrol-1-yl]imino]acetaldehyde](/img/structure/B2652915.png)

